Cas no 2202-17-7 ((-)-O-Methyldauricine)
(-)-O-Methyldauricine structure
Product Name:(-)-O-Methyldauricine
Numero CAS:2202-17-7
MF:C39H46N2O6
MW:638.79235124588
CID:42603
PubChem ID:200521
Update Time:2025-06-11
(-)-O-Methyldauricine Proprietà chimiche e fisiche
Nomi e identificatori
-
- O-Methyldauricine
- (1R)-1-[[4-[5-[[(1R)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-2-methoxyphenoxy]phenyl]methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline
- (1'R)-6
- (1'R)-6,7,12,6'-Tetramethoxy-2,2',18'-trimethyl-8,18'-seco-berbaman
- Dauricine,O-methyl-(6CI,7CI,8CI)
- Isoquinoline,1,2,3,4-tetrahydro-6,7-dimethoxy-1-((4-(2-methoxy-5-((1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl)methyl)phenoxy)phenyl)methyl)-2-methyl-,(R-(R*,R*))
- O,O-Dimethyl-cuspidalin
- O,O-Dimethylcuspidaline
- O,O-Dimethyldauricinoline
- O,O-Dimethyl-daurinolin
- O-Methyl-dauricin
- O-Methyl-dauricinine
- 2202-17-7
- Dauricine, O-methyl- (6CI,7CI,8CI)
- BDBM50292469
- (-)-O-Methyldauricine; O,O-Dimethylcuspidaline; O,O-Dimethyldauricinoline
- Dauricine, O-methyl-
- Q-100278
- CHEMBL501861
- DTXSID50176486
- (1R)-1-[[4-[5-[[(1R)-6, 7-dimethoxy-2-methyl-3, 4-dihydro-1H-isoquinolin-1-yl]methyl]-2-methoxyphenoxy]phenyl]methyl]-6, 7-dimethoxy-2-methyl-3, 4-dihydro-1H-isoquinoline
- (1~{R})-1-[[4-[5-[[(1~{R})-6,7-dimethoxy-2-methyl-3,4-dihydro-1~{H}-isoquinolin-1-yl]methyl]-2-methoxy-phenoxy]phenyl]methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1~{H}-isoquinoline
- Isoquinoline, 1,2,3,4-tetrahydro-6,7-dimethoxy-1-((4-(2-methoxy-5-((1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl)methyl)phenoxy)phenyl)methyl)-2-methyl-, (R-(R*,R*))-
- (-)-O-Methyldauricine
-
- Inchi: 1S/C39H46N2O6/c1-40-16-14-27-21-35(43-4)37(45-6)23-30(27)32(40)18-25-8-11-29(12-9-25)47-39-20-26(10-13-34(39)42-3)19-33-31-24-38(46-7)36(44-5)22-28(31)15-17-41(33)2/h8-13,20-24,32-33H,14-19H2,1-7H3/t32-,33-/m1/s1
- Chiave InChI: UHYCXSGUNAWVBW-CZNDPXEESA-N
- Sorrisi: O(C)C1C(=CC2CCN(C)[C@H](CC3C=CC(=C(C=3)OC3C=CC(=CC=3)C[C@@H]3C4C=C(C(=CC=4CCN3C)OC)OC)OC)C=2C=1)OC
Proprietà calcolate
- Massa esatta: 638.33600
- Massa monoisotopica: 638.335587
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 8
- Conta atomi pesanti: 47
- Conta legami ruotabili: 11
- Complessità: 948
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 2
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 61.9
- XLogP3: 7
Proprietà sperimentali
- Densità: 1.156
- Punto di ebollizione: 717.6°Cat760mmHg
- Punto di infiammabilità: 173.2°C
- Indice di rifrazione: 1.585
- PSA: 61.86000
- LogP: 6.94110
(-)-O-Methyldauricine Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| TRC | M296480-1mg |
(-)-O-Methyldauricine |
2202-17-7 | 1mg |
$689.00 | 2023-05-18 | ||
| TRC | M296480-2.5mg |
(-)-O-Methyldauricine |
2202-17-7 | 2.5mg |
$1344.00 | 2023-05-18 | ||
| A2B Chem LLC | AF29293-1mg |
O-METHYLDAURICINE |
2202-17-7 | 1mg |
$1391.00 | 2024-04-20 |
(-)-O-Methyldauricine Letteratura correlata
-
1. 1178. Bisbenzylisoquinoline alkaloids and related compounds. Part IV. A total synthesis of (±)-dauricineT. Kametani,K. Fukumoto J. Chem. Soc. 1964 6141
-
Viviene K. Nguyen,Kevin. G. M. Kou Org. Biomol. Chem. 2021 19 7535
-
3. Alkaloids from greenheart. Part III. The structure of rodiasine. Mass spectra of bisbenzylisoquinoline alkaloidsM. F. Grundon,J. E. B. McGarvey J. Chem. Soc. C 1966 1082
-
T. Kametani,H. Iida,K. Sakurai J. Chem. Soc. C 1969 500
-
5. 547. Alkaloids from greenheart. Part I. The isolation of the alkaloids, and the structure of sepeerineM. F. Grundon,J. E. B. McGarvey J. Chem. Soc. 1960 2739
2202-17-7 ((-)-O-Methyldauricine) Prodotti correlati
- 4747-98-2((S)-Nor Laudanosine)
- 13074-31-2(1-(3,4-dimethoxyphenyl)methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline)
- 2586-96-1(Liensinine)
- 524-17-4(Dauricine)
- 2292-16-2(Neferine)
- 70553-76-3(Daurisoline)
- 6873-13-8(Phellodendrine)
- 6817-41-0(Isoliensinine)
- 2934-97-6(Tetrahydropalmatine)
- 3520-14-7(D-Tetrahydropalmatine)
Fornitori consigliati
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
CN Fornitore
Reagenti
NewCan Biotech Limited
Membro d'oro
CN Fornitore
Reagenti
Essenoi Fine Chemical Co., Limited
Membro d'oro
CN Fornitore
Reagenti
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso